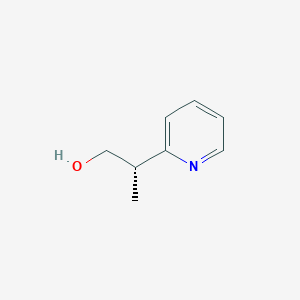

(S)-2-(pyridin-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(2S)-2-pyridin-2-ylpropan-1-ol |

InChI |

InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |

InChI Key |

OXZXELXVPQSDGR-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CO)C1=CC=CC=N1 |

Canonical SMILES |

CC(CO)C1=CC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral pyridine-containing alcohols and their derivatives have emerged as a pivotal class of ligands and catalysts in the field of asymmetric organic synthesis. Their unique structural and electronic properties, arising from the presence of a stereogenic carbinol center and the coordinating ability of the pyridine nitrogen, have enabled a wide range of highly enantioselective transformations. This technical guide provides an in-depth overview of the synthesis and application of these versatile molecules, with a focus on key reactions, detailed experimental protocols, and quantitative performance data.

Core Applications in Asymmetric Synthesis

Chiral pyridine-containing alcohols are instrumental in several key asymmetric reactions, primarily functioning as chiral ligands for metal-catalyzed processes or as organocatalysts themselves. The pyridine moiety acts as a hemilabile ligand, capable of coordinating to a metal center and being readily displaced by other reactants, which is crucial for catalytic turnover. The adjacent chiral alcohol can induce stereoselectivity through steric hindrance and electronic effects within the transition state.

Key application areas include:

-

Enantioselective Addition of Organozinc Reagents to Aldehydes: Chiral pyridyl alcohols are highly effective catalysts for the enantioselective addition of diethylzinc and other organozinc reagents to a wide range of aldehydes, affording valuable chiral secondary alcohols with high enantiomeric excess.

-

Asymmetric Transfer Hydrogenation of Ketones: In combination with ruthenium and other transition metals, chiral pyridylamino alcohols form highly active and enantioselective catalysts for the transfer hydrogenation of prochiral ketones to chiral secondary alcohols.

-

Lipase-Catalyzed Kinetic Resolution: Chiral pyridyl alcohols can be efficiently resolved through lipase-catalyzed enantioselective acylation, providing access to both enantiomers of the alcohol and its corresponding ester in high optical purity.

-

Nickel-Catalyzed Enantioselective Reductive Arylation: Chiral 2,2'-bipyridine ligands, often synthesized from chiral pyridine-containing precursors, are crucial for the nickel-catalyzed enantioselective reductive arylation of aldehydes.

-

Iridium-Catalyzed Asymmetric C-H Borylation: Chiral pyridine-derived ligands are employed in iridium-catalyzed asymmetric C-H borylation reactions, enabling the direct and enantioselective functionalization of C-H bonds.

Synthesis of Chiral Pyridine-Containing Alcohols

A variety of synthetic routes have been developed to access enantiomerically pure pyridine-containing alcohols. Common strategies include the asymmetric reduction of pyridyl ketones, the addition of organometallic reagents to pyridine aldehydes, and the derivatization of readily available chiral building blocks like amino acids.

Synthesis of a Chiral Pyridylamino Alcohol from L-Phenylalanine

This protocol details the synthesis of (S)-2-amino-3-methyl-1-(pyridin-2-yl)butan-1-ol, a common ligand for asymmetric transfer hydrogenation, starting from the amino acid L-valine.

Experimental Protocol:

-

Protection of L-Valine: To a solution of L-valine (10.0 g, 85.4 mmol) in 1 M NaOH (100 mL) at 0 °C, add di-tert-butyl dicarbonate (20.5 g, 93.9 mmol) in dioxane (50 mL). Stir the mixture at room temperature for 12 hours. Acidify the solution to pH 3 with 1 M HCl and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield Boc-L-valine.

-

Weinreb Amide Formation: To a solution of Boc-L-valine (15.0 g, 69.0 mmol) in dichloromethane (150 mL) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (7.4 g, 75.9 mmol), EDCI (14.6 g, 75.9 mmol), and HOBt (10.3 g, 75.9 mmol). Add triethylamine (21.0 mL, 151.8 mmol) dropwise and stir the mixture at room temperature for 12 hours. Wash the reaction mixture with saturated NaHCO3 solution (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 3:1) to afford the Weinreb amide.

-

Ketone Synthesis: To a solution of 2-bromopyridine (10.9 g, 69.0 mmol) in anhydrous THF (150 mL) at -78 °C, add n-butyllithium (2.5 M in hexanes, 27.6 mL, 69.0 mmol) dropwise. Stir the mixture for 30 minutes at -78 °C. Add a solution of the Weinreb amide (15.0 g, 58.1 mmol) in anhydrous THF (50 mL) dropwise. Stir the reaction at -78 °C for 2 hours and then warm to room temperature overnight. Quench the reaction with saturated NH4Cl solution (100 mL) and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 5:1) to yield the corresponding pyridyl ketone.

-

Asymmetric Reduction: To a solution of the pyridyl ketone (10.0 g, 34.2 mmol) in methanol (100 mL) at 0 °C, add NaBH4 (1.9 g, 51.3 mmol) portionwise. Stir the mixture at 0 °C for 2 hours. Quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the Boc-protected chiral pyridylamino alcohol.

-

Deprotection: Dissolve the Boc-protected amino alcohol (8.0 g, 24.8 mmol) in a solution of 4 M HCl in dioxane (50 mL). Stir the mixture at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water (50 mL) and basify to pH 10 with 1 M NaOH. Extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to afford the chiral pyridylamino alcohol.

Key Asymmetric Reactions and Protocols

Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a benchmark for testing the efficacy of new chiral pyridine-containing alcohol catalysts.

Experimental Protocol:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the chiral pyridyl alcohol catalyst (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (2 mL) and cool the solution to 0 °C.

-

Add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise and stir the mixture at 0 °C for 30 minutes.

-

Add benzaldehyde (1.0 mmol) dropwise.

-

Stir the reaction mixture at 0 °C and monitor the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated NH4Cl solution (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Table 1: Performance of Selected Chiral Pyridyl Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

| Catalyst/Ligand | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| (1R,2S)-N-Pyrrolidinylnorephedrine | 0 | 2 | 95 | 98 (R) |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 0 | 4 | 92 | 97 (S) |

| Chiral Pyridylamino Alcohol from L-Valine | 0 | 3 | 90 | 95 (S) |

Catalytic Cycle for Diethylzinc Addition

Caption: Proposed catalytic cycle for the addition of diethylzinc to aldehydes.

Asymmetric Transfer Hydrogenation of Acetophenone

This reaction utilizes a chiral pyridylamino alcohol in conjunction with a ruthenium precursor to generate the active catalyst in situ.

Experimental Protocol:

-

In a Schlenk flask under an argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral pyridylamino alcohol (0.011 mmol) in isopropanol (2 mL).

-

Stir the mixture at 80 °C for 30 minutes to form the catalyst.

-

Cool the solution to room temperature.

-

Add a solution of acetophenone (1.0 mmol) in isopropanol (3 mL).

-

Add a solution of KOH (0.1 mmol) in isopropanol (1 mL).

-

Stir the reaction mixture at room temperature and monitor by GC.

-

Upon completion, quench the reaction with water (5 mL) and extract with diethyl ether (3 x 10 mL).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography to yield 1-phenylethanol.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Substrate | Ligand | Base | Yield (%) | ee (%) |

| Acetophenone | (S)-2-Amino-3-methyl-1-(pyridin-2-yl)butan-1-ol | KOH | 99 | 98 (R) |

| 1-Indanone | (1S,2R)-1-Amino-2-indanol | t-BuOK | 97 | 99 (S) |

| 1-Tetralone | (S)-2-Amino-2-phenylethanol | KOH | 98 | 96 (R) |

Mechanism of Asymmetric Transfer Hydrogenation

Caption: Outer-sphere mechanism for transfer hydrogenation.

Lipase-Catalyzed Kinetic Resolution of 1-(2-Pyridyl)ethanol

This enzymatic method provides a green and efficient way to resolve racemic pyridyl alcohols.

Experimental Protocol:

-

To a vial, add racemic 1-(2-pyridyl)ethanol (1.0 mmol).

-

Add diisopropyl ether (5 mL) as the solvent.

-

Add vinyl acetate (1.5 mmol) as the acylating agent.

-

Add immobilized Candida antarctica lipase B (Novozym 435, 20 mg).

-

Shake the mixture at room temperature (or 60 °C for slower reactions) and monitor the conversion by GC.

-

When approximately 50% conversion is reached, filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (R)-acetate and the unreacted (S)-alcohol by column chromatography.

-

Determine the enantiomeric excess of both the alcohol and the acetate by chiral HPLC.

Table 3: Lipase-Catalyzed Resolution of Pyridyl Alcohols

| Substrate | Lipase | Acyl Donor | Conversion (%) | ee(S)-alcohol (%) | ee(R)-acetate (%) |

| 1-(2-Pyridyl)ethanol | C. antarctica B | Vinyl acetate | 50 | >99 | >99 |

| 1-(3-Pyridyl)ethanol | C. antarctica B | Vinyl acetate | 49 | 98 | 99 |

| 1-(4-Pyridyl)ethanol | C. antarctica B | Vinyl acetate | 51 | >99 | 98 |

Lipase-Catalyzed Kinetic Resolution Workflow

Caption: General workflow for enzymatic kinetic resolution.

Conclusion

Chiral pyridine-containing alcohols are a cornerstone of modern asymmetric synthesis. Their modular nature allows for fine-tuning of steric and electronic properties, leading to the development of highly efficient and selective catalysts for a diverse array of chemical transformations. The detailed protocols and performance data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the application of these powerful synthetic tools in the development of new pharmaceuticals and other valuable chiral molecules. The continued exploration of novel ligand architectures based on the chiral pyridine-alcohol scaffold promises to further expand the boundaries of asymmetric catalysis.

(S)-2-(pyridin-2-yl)propan-1-ol: A Comprehensive Technical Review of its Synthesis, Reactivity, and Applications

Abstract

(S)-2-(pyridin-2-yl)propan-1-ol is a chiral pyridine-containing alcohol that has garnered significant attention as a versatile chiral building block in organic synthesis.[1] Its structure, featuring a stereocenter, a nucleophilic primary alcohol, and a pyridine ring capable of coordinating to metals, makes it a valuable intermediate in the development of pharmaceuticals and a precursor for chiral ligands in asymmetric catalysis.[1] This technical guide provides an in-depth review of the literature, focusing on the synthesis strategies, chemical reactivity, and diverse applications of this compound. We present a consolidation of quantitative data, detailed experimental protocols, and logical workflows to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.

Physicochemical Properties

This compound is a research compound with defined stereochemistry.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][4] |

| CAS Number | 68888-19-7 | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| InChIKey | OXZXELXVPQSDGR-SSDOTTSWSA-N | [1] |

| Purity (Typical) | ~95% | [1] |

Synthesis Strategies

The enantiopure synthesis of this compound is critical for its application in stereoselective processes. The primary strategies focus on establishing the chiral center with high stereocontrol, starting from prochiral precursors or resolving a racemic mixture.

Caption: Key synthesis pathways to this compound.

Asymmetric Synthesis from Prochiral Ketones

The most direct route involves the enantioselective reduction of a prochiral ketone, typically 1-(pyridin-2-yl)propan-1-one or 2-acetylpyridine.[1] This strategy is widely employed to generate the desired chiral alcohol with high stereocontrol.[1] Transition-metal-catalyzed methods, including asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation, are key to this approach.[5] Catalysts based on metals like ruthenium, rhodium, and iridium, paired with chiral ligands, can achieve excellent enantioselectivity.[5][6]

Chemoenzymatic Synthesis

Chemoenzymatic methods combine chemical and enzymatic steps, offering high efficiency and selectivity.[1] A common route for this compound involves the asymmetric reduction of 2-(pyridin-2-yl)propan-1-one using microbial catalysts.[1] A general procedure involves incubating the ketone substrate with microbial cells (e.g., wet mycelium) in a suitable medium, followed by extraction and purification of the chiral alcohol product.[1]

Classical Resolution of Racemates

This method separates a racemic mixture of 2-(pyridin-2-yl)propan-1-ol into its individual enantiomers. The process leverages the basic nitrogen atom of the pyridine ring, which reacts with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) to form a mixture of diastereomeric salts.[1] These salts, having different physical properties, can be separated by fractional crystallization. The desired enantiomer is then liberated from the separated salt by treatment with a base.[1]

Caption: Step-by-step process of classical resolution.

Chemical Reactivity and Derivatization

The molecule can be functionalized at three primary locations: the hydroxyl group, the pyridine ring, and the propanol chain.[1] This versatility makes it a valuable precursor for a wide range of more complex chiral molecules.[1]

Caption: Reactive sites for functionalization of the molecule.

-

Hydroxyl Group Reactions : The primary alcohol is a versatile handle for transformations.[1]

-

Oxidation : It can be oxidized to the corresponding aldehyde or further to a carboxylic acid.[1]

-

Substitution : The hydroxyl group can be converted to a good leaving group (e.g., by reacting with a sulfonyl chloride) and subsequently replaced by other functionalities like halides or amines.[1]

-

Esterification and Etherification : The alcohol readily forms esters and ethers, enabling its integration into larger molecular frameworks.[1]

-

-

Pyridine Ring Modifications : Altering the pyridine ring is crucial for fine-tuning the electronic and steric properties of the molecule, which is particularly important for its use in catalysis.[1] Suzuki cross-coupling reactions can be used to introduce aryl or heteroaryl groups onto the ring.[1]

Applications

Precursor for Chiral Ligands

The dual functionality of this compound makes it an excellent scaffold for chiral ligands used in asymmetric catalysis.[1] The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction.[1][7] These ligands are valuable in reactions such as the enantioselective addition of diethylzinc to aldehydes and asymmetric hydrogenation.[8][9]

Table 2: Performance of Related Chiral Ligands in Asymmetric Catalysis (Note: Data for this compound itself is not extensively documented in comparative studies; this table presents results for analogous chiral amino alcohol ligands to demonstrate catalytic potential.)

| Reaction | Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Reductive Amination | Ru(OAc)₂{(S)-binap} | 2-acetyl-6-phenylpyridine | >99 | >99 | [6] |

| Asymmetric Reductive Amination | Ru(OAc)₂{(S)-binap} | 2-acetyl-6-methylpyridine | >99 | 98.2 | [6] |

| Diethylzinc Addition | Pinane-based aminodiol | Benzaldehyde | - | 80 (R) | [7] |

| Diethylzinc Addition | Fructose-derived β-amino alcohol | Benzaldehyde | 100 | 96 (S) | [9] |

Intermediate in Drug Development

Chiral pyridine-containing structures are prevalent in many biologically active molecules and approved drugs.[10] this compound serves as a valuable chiral building block for synthesizing more complex molecules with potential therapeutic applications.[1] Its defined stereochemistry is often transferred to the final product, which is critical as the biological activity of many drugs is dependent on a single enantiomer.[1][11] It is a precursor for advanced chiral amine and ether scaffolds, which are important structural motifs in medicinal chemistry.[1]

Key Experimental Protocols

Synthesis via Reduction of a Methyl Ester

This protocol describes the synthesis of racemic 2-(pyridin-2-yl)propan-1-ol from its corresponding methyl ester, as a representative reduction method.

Reaction: Reduction of methyl 2-(pyridin-2-yl)propanoate with lithium aluminium hydride (LiAlH₄).[2]

Procedure:

-

A solution of methyl 2-(pyridin-2-yl)propanoate (43.0 g, 260.3 mmol, 1.0 equiv.) in tetrahydrofuran (THF, 1500 mL) is prepared and cooled to 0 °C.[2]

-

Lithium aluminum hydride (312 mL, 312.4 mmol, 1.2 equiv., as a solution in THF) is added dropwise to the cooled solution.[2]

-

The reaction mixture is allowed to warm to 0 °C for 30 minutes and then to room temperature for 1 hour, or until the reaction is complete as monitored by LCMS or TLC.[2]

-

The reaction is carefully quenched by the sequential addition of water, sodium hydroxide solution, and water.[2]

-

The resulting white precipitate is removed by filtration, and the solvent is evaporated in vacuo.[2]

-

The residue is extracted with diethyl ether. The combined organic fractions are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the alcohol product (yield: 30.0 g, 84%).[2]

Conclusion

This compound is a cornerstone chiral intermediate with significant utility in both academic and industrial research. Its value is rooted in its stereodefined structure and the strategic placement of its two reactive functional groups. Efficient and highly stereoselective synthetic routes, particularly asymmetric reduction of prochiral ketones, have made this compound readily accessible. Its primary applications as a precursor for chiral ligands in asymmetric catalysis and as a building block in the synthesis of complex pharmaceutical targets highlight its importance. Future research will likely focus on expanding its use in the development of novel catalytic systems and its incorporation into new therapeutic agents where stereochemistry is paramount for biological activity.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - 2-(pyridin-2-yl)propan-1-ol (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 4. Pyripropanol | C8H11NO | CID 72922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes [mdpi.com]

- 8. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Fundamental Chemical Principles of (S)-2-(pyridin-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(pyridin-2-yl)propan-1-ol is a chiral pyridyl alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive hydroxyl group and a coordinating pyridine ring, combined with its defined stereochemistry, makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the fundamental chemical principles of this compound, including its synthesis, chemical and physical properties, and its applications in drug development. Detailed experimental protocols and spectroscopic data are provided to support further research and application.

Chemical and Physical Properties

This compound is a chiral organic compound with the molecular formula C₈H₁₁NO.[1] Its structure consists of a pyridine ring substituted at the 2-position with an (S)-configured propan-1-ol group. The presence of a stereocenter makes it an optically active compound.

Table 1: Physical and Chemical Properties of 2-(pyridin-2-yl)propan-1-ol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| CAS Number (Racemate) | 68888-19-7 | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Specific Rotation ([α]D) | Data not available | |

| pKa (Predicted for isomer) | 13.61 ± 0.29 | |

| Solubility | Data not available |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches, primarily involving the asymmetric reduction of a prochiral ketone or the resolution of a racemic mixture.

Asymmetric Synthesis

A prominent and efficient route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-acetylpyridine. This transformation can be accomplished using chemoenzymatic methods, which offer high enantioselectivity under mild reaction conditions.

This method utilizes whole-cell biocatalysts or isolated enzymes (ketoreductases) to stereoselectively reduce the carbonyl group. A general workflow for this process is outlined below.

References

Stereochemistry of (S)-2-(pyridin-2-yl)propan-1-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of (S)-2-(pyridin-2-yl)propan-1-ol, a chiral pyridyl alcohol of significant interest in asymmetric synthesis and drug development. The document details its synthesis, chiral resolution, and spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and structured data for practical application.

Introduction

Chiral pyridine-containing alcohols are a pivotal class of organic compounds, valued for their dual functionality. The hydroxyl group serves as a versatile handle for chemical transformations, while the basic nitrogen atom of the pyridine ring can act as a ligand for metal catalysts.[1] This combination is particularly advantageous in asymmetric synthesis, where the objective is to produce a single enantiomer of a chiral product. The stereochemical configuration of these molecules is crucial as it dictates their biological activity and efficacy in chiral catalysis. This compound is a prominent example, serving as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its identification and quality control. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | |

| InChI Key | OXZXELXVPQSDGR-SSDOTTSWSA-N | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.55 (d, J=4.0 Hz, 1H, Py-H6), 7.65 (td, J=7.7, 1.8 Hz, 1H, Py-H4), 7.20-7.10 (m, 2H, Py-H3, Py-H5), 4.00-3.85 (m, 2H, CH₂OH), 3.20 (sextet, J=7.0 Hz, 1H, CH), 2.50 (br s, 1H, OH), 1.25 (d, J=7.0 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 161.5, 149.0, 136.5, 122.0, 121.5, 68.0, 42.0, 20.5 |

| IR (neat) | ν (cm⁻¹): 3350 (br, O-H), 3050, 2960, 2920, 1590, 1470, 1430, 1040 |

| Mass Spectrometry (ESI+) | m/z: 138.0913 [M+H]⁺ |

| Specific Rotation [α]²⁰_D_ | -25.0 (c 1.0, CHCl₃) |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through several synthetic strategies, including asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A direct and efficient route to this compound is the asymmetric reduction of the prochiral ketone, 2-acetylpyridine. This method utilizes a chiral catalyst to stereoselectively deliver a hydride to one face of the carbonyl group.

-

Catalyst Preparation: In a glovebox, a solution of [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S)-xyl-BINAP (0.011 mmol) in dry, degassed isopropanol (5 mL) is stirred at 80 °C for 30 minutes to form the active catalyst.

-

Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. A solution of 2-acetylpyridine (1.0 g, 8.25 mmol) in isopropanol (15 mL) is added.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 atm of H₂. The reaction mixture is stirred at 50 °C for 24 hours.

-

Work-up and Purification: After cooling and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

-

Chiral Analysis: The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Table 3: Quantitative Data for Asymmetric Synthesis

| Parameter | Value |

| Substrate | 2-Acetylpyridine |

| Catalyst | [RuCl₂(p-cymene)]₂ / (S)-xyl-BINAP |

| Yield | >95% |

| Enantiomeric Excess (e.e.) | >99% |

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are effective biocatalysts for the enantioselective acylation of alcohols.

-

Reaction Mixture: To a solution of racemic 2-(pyridin-2-yl)propan-1-ol (1.0 g, 7.29 mmol) in diisopropyl ether (20 mL), vinyl acetate (1.25 g, 14.58 mmol) and Candida antarctica lipase B (CALB, 100 mg) are added.[2][3]

-

Incubation: The suspension is stirred at room temperature (25 °C) for 48 hours. The progress of the reaction is monitored by TLC or GC.

-

Separation: The enzyme is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting mixture of (R)-acetate and unreacted (S)-alcohol is separated by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

-

Hydrolysis of Acetate (Optional): The separated (R)-acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to obtain (R)-2-(pyridin-2-yl)propan-1-ol.

Table 4: Quantitative Data for Lipase-Catalyzed Resolution

| Parameter | Value |

| Substrate | (±)-2-(pyridin-2-yl)propan-1-ol |

| Enzyme | Candida antarctica lipase B (CALB) |

| Acyl Donor | Vinyl Acetate |

| Conversion | ~50% |

| e.e. of (S)-alcohol | >99% |

| e.e. of (R)-acetate | >99% |

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic and resolution procedures described above.

Caption: Workflow for the asymmetric synthesis of this compound.

References

Potential Research Areas for (S)-2-(pyridin-2-yl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(pyridin-2-yl)propan-1-ol is a chiral pyridyl alcohol with significant potential as a versatile building block in medicinal chemistry and asymmetric synthesis. Its unique structural features, combining a chiral secondary alcohol with a coordinating pyridine ring, make it an attractive scaffold for developing novel therapeutic agents and specialized catalysts. This technical guide provides an in-depth overview of the synthesis of this compound, and explores promising, yet underexplored, areas for future research and drug development based on the activities of its close structural analogs and derivatives. Detailed experimental protocols for its synthesis and potential biological evaluation are presented, alongside workflow visualizations to guide further investigation.

Introduction

Chiral pyridine-containing alcohols are a class of organic compounds that have garnered considerable attention in both academic and industrial research.[1] Their significance stems from their dual functionality: the hydroxyl group can participate in a wide array of chemical transformations, while the basic nitrogen atom of the pyridine ring can act as a ligand for metal catalysts.[1] This combination is particularly valuable in asymmetric synthesis, where the objective is to produce a single enantiomer of a chiral product. The stereochemistry of these molecules is often crucial for their biological activity.[1]

This compound, with its defined stereocenter, is a valuable chiral intermediate for the synthesis of more complex molecules, especially in the pharmaceutical and agrochemical industries.[1] While much of the existing research has focused on the application of its derivatives, the intrinsic biological activities and full potential of the parent molecule remain largely unexplored. This guide aims to illuminate potential research avenues for this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(pyridin-2-yl)propan-1-ol is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| CAS Number | 68888-19-7 | [2][3] |

| Predicted XlogP | 0.8 | [4] |

| Monoisotopic Mass | 137.08406 Da | [4] |

Synthesis of this compound

The enantiomerically pure form of 2-(pyridin-2-yl)propan-1-ol can be obtained through several synthetic strategies. The most common approaches involve the asymmetric reduction of the corresponding ketone or the resolution of a racemic mixture.

Asymmetric Synthesis via Ketone Reduction

A prominent route to this compound involves the asymmetric reduction of the prochiral ketone, 1-(pyridin-2-yl)propan-1-one. This method directly establishes the desired stereocenter.

Biocatalysis offers a green and highly selective method for producing chiral alcohols.[5] A general procedure involves the use of microorganisms or isolated enzymes to reduce the ketone with high enantioselectivity.

Experimental Protocol: Chemoenzymatic Reduction

-

Culture Preparation: Cultivate a suitable microorganism (e.g., a species of Saccharomyces or Candida) in an appropriate growth medium.

-

Cell Harvesting: Harvest the microbial cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer).

-

Biotransformation: Resuspend the wet mycelium in a glucose solution. Add the substrate, 1-(pyridin-2-yl)propan-1-one, to the cell suspension.

-

Reaction Monitoring: Shake the mixture at a controlled temperature and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Extraction and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Purify the this compound by column chromatography.[1]

Synthesis from Racemic Material and Subsequent Resolution

An alternative approach is to synthesize the racemic alcohol and then separate the enantiomers.

The racemic alcohol can be prepared by the reduction of methyl 2-(pyridin-2-yl)propanoate.

Experimental Protocol: Reduction of Methyl 2-(pyridin-2-yl)propanoate

-

Reaction Setup: To a solution of methyl 2-(pyridin-2-yl)propanoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of lithium aluminum hydride (1.2 equiv.) in THF dropwise.[3]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3]

-

Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous sodium hydroxide, and water.[3]

-

Workup: Filter the resulting white precipitate and remove the solvent in vacuo. Extract the aqueous layer with diethyl ether.

-

Isolation: Wash the combined organic fractions with water and brine, dry over magnesium sulfate, filter, and concentrate in vacuo to yield racemic 2-(pyridin-2-yl)propan-1-ol.[3]

The racemic mixture can be resolved using a chiral resolving agent, such as L-(+)-tartaric acid.

Experimental Protocol: Classical Resolution

-

Salt Formation: Dissolve the racemic 2-(pyridin-2-yl)propan-1-ol in a suitable solvent (e.g., ethanol) and add a solution of an enantiomerically pure chiral acid, such as L-(+)-tartaric acid.[1] This will form a mixture of diastereomeric salts.

-

Fractional Crystallization: Allow the solution to cool, inducing the crystallization of the less soluble diastereomeric salt. Separate the crystals by filtration.

-

Liberation of the Enantiomer: Treat the separated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the enantiomerically pure this compound.[1]

-

Extraction: Extract the free alcohol with an appropriate organic solvent and purify.

Potential Research Areas and Applications

While direct biological data for this compound is scarce, the pharmacological activities of its derivatives suggest several promising avenues for investigation.

Development of Ion Channel Modulators

Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[6] TRPV3 is implicated in inflammation, pain sensation, and skin disorders.[6]

Proposed Research:

-

Screening for TRPV3 Activity: this compound and its enantiomer should be screened for their activity as modulators of TRPV3 and other TRP channels.

-

Structure-Activity Relationship (SAR) Studies: A library of derivatives could be synthesized by modifying the hydroxyl group and the pyridine ring to establish a clear SAR.[1] This could involve esterification, etherification, or substitution on the pyridine ring.[1]

Investigation of Anti-Fibrotic Properties

Novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated anti-fibrotic activity in in-vitro models. These compounds were shown to inhibit the expression of collagen and the content of hydroxyproline in hepatic stellate cells.

Proposed Research:

-

In-vitro Anti-Fibrosis Assays: The anti-fibrotic potential of this compound could be evaluated in cell-based assays using hepatic stellate cells (HSC-T6) or other relevant cell lines. Key endpoints would include the inhibition of collagen deposition and cell proliferation.

-

Mechanism of Action Studies: Should anti-fibrotic activity be observed, further studies could elucidate the underlying mechanism, such as the modulation of signaling pathways involved in fibrosis (e.g., TGF-β signaling).

Exploration as a Scaffold for Kinase Inhibitors

The pyridine and pyridone moieties are considered "privileged scaffolds" in drug discovery and have been successfully employed as kinase hinge binding motifs. They can act as bioisosteres for other cyclic systems and can improve a molecule's physicochemical properties.

Proposed Research:

-

Virtual Screening: Computational docking studies could be performed to predict the binding affinity of this compound and its virtual derivatives against a panel of kinases implicated in diseases such as cancer and inflammation.

-

Enzymatic Assays: Promising candidates from virtual screening could be synthesized and evaluated in in-vitro kinase inhibition assays to determine their IC₅₀ values.

Antimicrobial and Antitumor Applications

The pyridine core is present in numerous compounds with a wide range of biological activities, including antimicrobial and antitumor effects.

Proposed Research:

-

Broad-Spectrum Antimicrobial Screening: The compound could be tested against a panel of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent.

-

Cytotoxicity Screening: The cytotoxic effects of this compound could be evaluated against a panel of cancer cell lines to identify any potential antitumor activity.

Visualized Workflows

To facilitate future research, the following diagrams, created using the DOT language, illustrate key experimental and logical workflows.

Caption: Asymmetric synthesis of this compound.

Caption: Synthesis and resolution of 2-(pyridin-2-yl)propan-1-ol.

Caption: General workflow for biological activity screening.

Conclusion

This compound represents a chiral scaffold with considerable, yet largely untapped, potential in drug discovery and development. While its primary current use is as a synthetic intermediate, the biological activities of its derivatives strongly suggest that the parent molecule may possess intrinsic pharmacological properties. The proposed research areas—ion channel modulation, anti-fibrotic activity, kinase inhibition, and antimicrobial/antitumor effects—provide a roadmap for future investigations. The detailed synthetic protocols and workflow diagrams included in this guide offer a practical framework for researchers to commence exploration of this promising compound. Further research into the biological profile of this compound is highly warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - 2-(pyridin-2-yl)propan-1-ol (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 5. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 | Benchchem [benchchem.com]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Structural Analogs of (S)-2-(pyridin-2-yl)propan-1-ol and their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(pyridin-2-yl)propan-1-ol is a chiral molecule featuring a pyridine ring, a fundamental heterocyclic scaffold in medicinal chemistry. Pyridine and its derivatives are integral to a vast number of pharmaceuticals and bioactive compounds due to their ability to engage in various biological interactions.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the physicochemical properties of the molecule, such as solubility and bioavailability.[1] Structural modifications of the pyridine core and its substituents can lead to a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.

This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, physicochemical properties, and biological activities. We will delve into structure-activity relationships (SAR) and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

Synthesis of this compound and its Analogs

The synthesis of chiral 2-pyridyl alcohol derivatives can be achieved through various methods, including asymmetric reduction of the corresponding ketone and nucleophilic addition to pyridine-based aldehydes.

Asymmetric Reduction of 1-(pyridin-2-yl)propan-1-one

A common route to this compound involves the enantioselective reduction of 1-(pyridin-2-yl)propan-1-one. This can be accomplished using chiral catalysts or enzymes.

Experimental Protocol: Asymmetric Hydrogenation

A solution of 1-(pyridin-2-yl)propan-1-one (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) is placed in a high-pressure reactor. A chiral ruthenium-based catalyst, such as a Ru-BINAP complex (0.01 mmol), is added. The reactor is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 50 atm). The reaction is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours). After cooling and depressurization, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Synthesis of Structural Analogs

Structural analogs can be synthesized by modifying the pyridine ring, the propanol side chain, or by introducing different substituents.

Experimental Protocol: Synthesis of a Pyridine-Ring Substituted Analog (General Procedure)

To a solution of a substituted 2-bromopyridine (1.0 equiv.) in an anhydrous solvent like THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equiv.) is added dropwise. The mixture is stirred for 1 hour at the same temperature. A solution of propylene oxide (1.2 equiv.) in THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired substituted 2-(pyridin-2-yl)propan-1-ol analog.

Physicochemical Properties of this compound Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |

| This compound | C₈H₁₁NO | 137.18 | 1.2 | ~5.2 |

| 2-Pyridylmethanol | C₆H₇NO | 109.13 | 0.3 | 5.3 |

| 2-(Pyridin-2-yl)ethanol | C₇H₉NO | 123.15 | 0.8 | 5.2 |

| 1-(Pyridin-2-yl)propan-1-one | C₈H₉NO | 135.16 | 1.3 | - |

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the pyridin-2-yl-propanol scaffold have been investigated for a range of biological activities, most notably as anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyridine ring and modifications to the propanol side chain significantly influence their potency and selectivity.

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of pyridine derivatives against various cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Thiazole Hybrid 3 | HL-60 | 0.57 | [2] |

| Pyridine-Thiazole Hybrid 4 | HL-60 | >50 | [2] |

| Pyridine-Urea 8b | MCF-7 | 5.14 (72h) | [3] |

| Pyridine-Urea 8e | MCF-7 | 3.93 (72h) | [3] |

| Pyridine-Urea 8m | MCF-7 | 13.1 (72h) | [3] |

| Anticancer Pyridine 1 | HepG2 | ~1.0 | [4] |

| Anticancer Pyridine 2 | HepG2 | ~2.0 | [4] |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Structure-Activity Relationship Insights:

-

The presence of a keto group on a central ring of a pyridine-based structure was shown to enhance antiproliferative activity.[4]

-

For pyridine-urea derivatives, the nature of the substituent on the urea nitrogen plays a crucial role in determining the anticancer potency.[3]

-

In a series of pyridine-thiazole hybrids, the substitution pattern on the phenyl ring attached to the propenone linker significantly impacted the cytotoxic activity.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has also been explored, often by assessing their ability to inhibit inflammatory mediators.

Table 2: Anti-inflammatory Activity of Pyridine Derivatives

| Compound | Assay | IC₅₀ (µM) |

| Pyrazolo[1,5-a]quinazoline 13i | NF-κB inhibition | <50 |

| Pyrazolo[1,5-a]quinazoline 16 | NF-κB inhibition | <50 |

IC₅₀ values represent the concentration required for 50% inhibition of the target.

Signaling Pathways

Anticancer pyridine derivatives have been shown to exert their effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis. One such pathway involves the upregulation of p53 and the activation of the JNK (c-Jun N-terminal kinase) signaling cascade.

Caption: Proposed signaling pathway for anticancer pyridine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

General Synthesis Workflow

The synthesis of analogs typically follows a multi-step process that can be generalized as follows:

Caption: General workflow for the synthesis of analogs.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The versatility of the pyridine ring allows for extensive structural modifications, leading to compounds with a wide range of biological activities, particularly in the fields of oncology and inflammation. The structure-activity relationship studies, although still in their early stages for direct analogs of the title compound, highlight the importance of specific substitutions on the pyridine core and the side chain in determining the pharmacological profile. Further research focusing on the systematic synthesis and evaluation of a library of this compound analogs is warranted to fully explore the therapeutic potential of this chemical class. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on such investigations.

References

- 1. ajrconline.org [ajrconline.org]

- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chiral Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can determine its efficacy and safety. Chiral ligands are the linchpins of this field, enabling the synthesis of single enantiomers of chiral molecules with high selectivity. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. This guide provides an in-depth exploration of the core principles of chiral ligands in asymmetric catalysis, focusing on key ligand classes, their applications, and the experimental methodologies used to evaluate their performance.

Key Classes of Chiral Ligands

A vast and diverse array of chiral ligands has been developed, with some achieving the status of "privileged ligands" due to their broad applicability and high efficacy across a range of asymmetric transformations. This guide will focus on four such classes: BINAP, PHOX, Salen, and BOX ligands.

BINAP Ligands

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a C₂-symmetric, atropisomeric diphosphine ligand that has proven to be highly effective in a variety of asymmetric reactions, most notably rhodium- and ruthenium-catalyzed hydrogenations. The axial chirality of the binaphthyl backbone creates a well-defined chiral pocket around the metal center.

PHOX Ligands

Phosphinooxazolines (PHOX) are a class of non-symmetrical P,N-ligands that have demonstrated remarkable success in numerous metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylation. The modular nature of their synthesis allows for the fine-tuning of both steric and electronic properties.

Salen Ligands

Salen ligands are tetradentate C₂-symmetric ligands derived from the condensation of salicylaldehyde and a diamine. Their metal complexes, particularly with manganese, have been extensively used as catalysts for the asymmetric epoxidation of unfunctionalized olefins, as famously demonstrated with Jacobsen's catalyst.

BOX Ligands

Bis(oxazoline) (BOX) ligands are C₂-symmetric bidentate nitrogen ligands that are readily synthesized from chiral amino alcohols. Their complexes with various metals, including copper, are highly effective catalysts for a range of enantioselective reactions, such as Diels-Alder reactions.

Data Presentation: Performance of Privileged Ligands

The following tables summarize the performance of representative chiral ligands in key asymmetric catalytic reactions, providing a comparative overview of their efficacy in terms of yield and enantiomeric excess (ee).

Table 1: Asymmetric Hydrogenation of Methyl Acetoacetate with Ru-BINAP

| Entry | Catalyst | Substrate/Catalyst Ratio | Temperature (°C) | Pressure (atm) | Yield (%) | ee (%) |

| 1 | Ru/(S)-BINAP | 2000 | 80 | 100 | >99 | 98 (R) |

| 2 | Ru/(R)-BINAP | 2000 | 80 | 100 | >99 | 98 (S) |

Table 2: Asymmetric Allylic Alkylation with Pd-PHOX

| Entry | Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |

| 1 | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-tBu-PHOX | 95 | 99 |

| 2 | 1,3-diphenyl-2-propenyl acetate | Sodium diethyl malonate | (S)-iPr-PHOX | 92 | 98 |

Table 3: Asymmetric Epoxidation with Mn-Salen (Jacobsen's Catalyst)

| Entry | Olefin | Catalyst | Oxidant | Yield (%) | ee (%) |

| 1 | (Z)-1-phenylpropene | (R,R)-Jacobsen's Catalyst | m-CPBA | 85 | 92 |

| 2 | Indene | (R,R)-Jacobsen's Catalyst | NaOCl | 90 | 97 |

Table 4: Asymmetric Diels-Alder Reaction with Cu-BOX

| Entry | Diene | Dienophile | Ligand | Yield (%) | ee (%) (endo) |

| 1 | Cyclopentadiene | N-acryloyl-2-oxazolidinone | (S,S)-Ph-BOX | 94 | 98 |

| 2 | Anthracene | N-crotonyl-2-oxazolidinone | (R,R)-iPr-BOX | 88 | 95 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative chiral ligands and their application in asymmetric catalysis.

Protocol 1: Synthesis of (S)-BINAP

This protocol is adapted from the literature and describes a reliable method for the synthesis of (S)-BINAP from (S)-BINOL.

Materials:

-

(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Bis(diphenylphosphino)ethane (dppe)

-

Palladium(II) acetate

-

Toluene, degassed

-

Methanol

Procedure:

-

Triflation of (S)-BINOL: To a solution of (S)-BINOL in pyridine at 0 °C, add Tf₂O dropwise. Stir the mixture at room temperature for 4 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude ditriflate.

-

Phosphination: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the crude ditriflate, dppe, and palladium(II) acetate in degassed toluene. Heat the mixture at 100 °C for 18 hours.

-

Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford (S)-BINAP as a white solid.

Protocol 2: Asymmetric Hydrogenation of Methyl Acetoacetate using Ru-(S)-BINAP

Materials:

-

[RuCl₂(benzene)]₂

-

(S)-BINAP

-

Methyl acetoacetate

-

Methanol, degassed

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation: In a glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ and (S)-BINAP in degassed methanol. Stir the mixture at room temperature for 1 hour to form the active catalyst.

-

Hydrogenation: Transfer the catalyst solution and the substrate, methyl acetoacetate, to a high-pressure autoclave.

-

Reaction: Pressurize the autoclave with hydrogen gas to 100 atm and heat to 80 °C. Maintain stirring for 12 hours.

-

Work-up and Analysis: After cooling and venting the autoclave, concentrate the reaction mixture. The enantiomeric excess of the product, methyl 3-hydroxybutanoate, can be determined by chiral gas chromatography or HPLC.

Protocol 3: Synthesis of (R,R)-Ph-BOX Ligand

Materials:

-

(1R,2R)-(-)-1,2-Diphenyl-1,2-ethanediamine

-

Ethyl benzimidate hydrochloride

-

Triethylamine

-

Toluene

Procedure:

-

Imidate Formation: To a suspension of ethyl benzimidate hydrochloride in toluene, add triethylamine. Stir the mixture at room temperature for 30 minutes.

-

Condensation: Add (1R,2R)-(-)-1,2-Diphenyl-1,2-ethanediamine to the reaction mixture and reflux for 24 hours.

-

Purification: Cool the reaction to room temperature and filter. Concentrate the filtrate and purify the residue by recrystallization from ethanol to yield the (R,R)-Ph-BOX ligand.

Protocol 4: Copper-BOX Catalyzed Asymmetric Diels-Alder Reaction

Materials:

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

(R,R)-Ph-BOX ligand

-

Dichloromethane

-

Cyclopentadiene (freshly cracked)

-

N-acryloyl-2-oxazolidinone

Procedure:

-

Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂ and the (R,R)-Ph-BOX ligand in dichloromethane. Stir at room temperature for 1 hour.

-

Reaction: Cool the catalyst solution to -78 °C. Add N-acryloyl-2-oxazolidinone, followed by freshly cracked cyclopentadiene.

-

Work-up and Analysis: Stir the reaction at -78 °C for 3 hours. Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane. The enantiomeric excess of the Diels-Alder adduct can be determined by chiral HPLC.

Mandatory Visualizations

Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanistic pathways and experimental workflows in asymmetric catalysis.

Conclusion

The rational design and application of chiral ligands remain at the forefront of innovation in asymmetric catalysis. The continued development of novel, highly efficient, and selective ligands is paramount for advancing the synthesis of complex chiral molecules, particularly in the context of drug discovery and development. This guide has provided a comprehensive overview of the fundamental aspects of chiral ligands, highlighting key classes, their performance in important reactions, and the experimental protocols necessary for their implementation and evaluation. The provided workflows and catalytic cycles offer a visual representation of the intricate processes that govern this fascinating and impactful field of chemistry.

Reactivity of the pyridine moiety in (S)-2-(pyridin-2-yl)propan-1-ol

An In-depth Technical Guide to the Reactivity of the Pyridine Moiety in (S)-2-(pyridin-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its utility stems from the presence of two key functional groups: a stereodefined secondary alcohol and a pyridine ring. This technical guide provides a comprehensive overview of the reactivity of the pyridine moiety within this molecule. It covers electrophilic and nucleophilic aromatic substitution, reactions at the nitrogen atom (N-oxidation and N-alkylation), and its role in metal-catalyzed cross-coupling reactions and coordination chemistry. Detailed experimental protocols, quantitative data, and process diagrams are provided to support advanced research and drug development applications.

Introduction to this compound

This compound, with a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol , is a chiral pyridine-containing alcohol.[1] The significance of such compounds in academic and industrial research is substantial, owing to their dual functionality. The hydroxyl group can undergo various transformations, while the pyridine ring's basic nitrogen atom can serve as a ligand for metal catalysts or be functionalized directly.[1] This combination is particularly advantageous in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The pyridine moiety's ability to coordinate with transition metals allows for the creation of chiral catalysts that can dictate the stereochemical outcome of a reaction.[1]

Reactivity of the Pyridine Ring

The electronic nature of the pyridine ring is distinct from that of benzene. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient ring system. This inherent electronic property governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene.[2] The ring nitrogen's electron-withdrawing nature deactivates the ring, making reactions like nitration, halogenation, and sulfonation require harsh conditions.[3][4] Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is readily protonated. This creates a pyridinium cation, which is even more strongly deactivated.

Attack by an electrophile occurs preferentially at the C-3 and C-5 positions (meta to the nitrogen). Attack at the C-2, C-4, or C-6 positions is disfavored because it would result in a resonance structure where the electron-deficient nitrogen atom bears a positive charge.[2][3]

An alternative strategy to achieve substitution is to first perform an N-oxidation of the pyridine ring. The resulting pyridine N-oxide is more reactive than pyridine itself, and even benzene, due to the electron-donating character of the N-oxide oxygen.[4]

Caption: Regioselectivity of electrophilic and nucleophilic attack on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, a reaction that is difficult for benzene. Nucleophilic substitution occurs preferentially at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen).[5][6][7] This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[6][8] For this compound, the C-6 position is the most likely site for such reactions, assuming a suitable leaving group is present.

The famous Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide, exemplifies this reactivity. Although it results in the expulsion of a hydride ion, it showcases the ring's affinity for nucleophiles.[9]

Reactions at the Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide. Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[10] This transformation is synthetically useful as it reverses the electron-donating properties of the ring, making it more susceptible to electrophilic attack at the C-2 and C-4 positions and facilitating other functionalizations.[11][12]

Table 1: Conditions for N-Oxidation of Alkylpyridines

| Substrate | Oxidizing Agent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Alkylpyridines | Hydrogen Peroxide | Phosphotungstic Acid | Water/Organic | Variable | High | [10] |

| 2-Substituted Pyridines | Dimethyldioxirane | None | Acetone | 23°C | Quantitative | [13] |

| 2-Picoline | Acetic Anhydride | None | N/A | N/A | N/A |[14] |

As a tertiary amine, the pyridine nitrogen is nucleophilic and reacts with alkyl halides or other alkylating agents to form quaternary pyridinium salts.[15] This reaction, known as the Menshutkin reaction, increases the electron deficiency of the ring, making it even more susceptible to nucleophilic attack. The formation of N-alkyl-2-pyridones is a common synthetic route, though it can compete with O-alkylation.[16][17]

Metal-Catalyzed Cross-Coupling Reactions

For drug development, the functionalization of the pyridine ring via cross-coupling reactions is paramount. To make this compound amenable to these reactions, it must first be halogenated (e.g., at the C-6 position) to introduce a suitable leaving group. Once halogenated, a variety of powerful C-C and C-N bond-forming reactions can be employed.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters.

-

Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents.

-

Stille Coupling: Palladium-catalyzed coupling with organotin reagents.

-

Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with amines.

-

Cross-Electrophile Coupling: Nickel-catalyzed coupling of two different electrophiles, such as a 2-chloropyridine and an alkyl bromide, which avoids the need for pre-formed organometallic reagents.[18]

The preparation of 2,2'-bipyridines via reductive couplings of 2-halopyridines can be challenging due to product inhibition, but nickel-catalyzed methods have been developed to overcome this.[19]

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Coordination Chemistry

The geometry of this compound makes it an excellent bidentate ligand. The pyridine nitrogen and the hydroxyl group's oxygen can chelate to a metal center, forming a stable five-membered ring. This N,O-chelation is a common binding motif in coordination chemistry and catalysis.[20][21] This property has been exploited in the synthesis of novel metal complexes, including those with manganese for applications as single-molecule magnets and with iridium for catalysis.[22]

Caption: Bidentate coordination of the molecule to a central metal ion (M).

Experimental Protocols

Protocol: Chemoenzymatic Synthesis of this compound

This protocol is a general representation based on the asymmetric reduction of the corresponding ketone, a common and efficient route.[1]

-

Microorganism Cultivation: Cultivate a suitable microorganism (e.g., a specific strain of yeast or bacteria known for stereoselective ketone reduction) in an appropriate growth medium until a sufficient cell mass is obtained.

-

Cell Harvesting: Harvest the microbial cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Reaction Setup: Suspend the wet mycelium or cells in a solution containing a co-factor regeneration system (e.g., glucose).

-

Substrate Addition: Add the prochiral ketone, 1-(pyridin-2-yl)propan-1-one, to the cell suspension. The substrate may be added directly or dissolved in a minimal amount of a water-miscible solvent like ethanol.

-

Incubation: Shake the mixture at a controlled temperature (e.g., 30°C) for 24-72 hours. Monitor the reaction progress using TLC or HPLC.

-

Workup and Extraction: Once the reaction is complete, remove the cells by filtration or centrifugation. Saturate the aqueous filtrate with NaCl and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield enantiopure this compound.

-

Characterization: Confirm the structure and determine the enantiomeric excess (e.e.) using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Protocol: Nickel-Catalyzed Cross-Electrophile Coupling

This protocol provides a general method for the alkylation of a 2-chloropyridine derivative, adapted from established procedures.[18]

-

Reagent Preparation: In a glovebox, add NiCl₂ glyme (5 mol%), a suitable ligand such as 4,7-dimethoxy-1,10-phenanthroline (5 mol%), and zinc powder (2 equivalents) to an oven-dried vial equipped with a stir bar.

-

Solvent and Substrates: Remove the vial from the glovebox. Add the 6-chloro derivative of this compound (1 equivalent, with the hydroxyl group protected if necessary), the alkyl bromide (1.5 equivalents), and anhydrous DMF under an inert atmosphere (e.g., argon).

-

Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 50°C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Quenching: Upon completion, carefully quench the reaction by adding it to a stirred solution of 1 M HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the 6-alkylated product.

Conclusion

The pyridine moiety in this compound offers a rich and versatile platform for chemical modification. Its reactivity is a nuanced interplay of the electron-deficient aromatic ring and the nucleophilic nitrogen center. While electrophilic substitution is challenging, the ring is primed for nucleophilic attack and a variety of metal-catalyzed cross-coupling reactions, particularly after halogenation. Furthermore, the nitrogen atom itself is a reactive handle for N-oxidation and N-alkylation, which can modulate the ring's properties for subsequent transformations. The inherent ability of the molecule to act as a bidentate ligand further expands its utility in catalysis and materials science. A thorough understanding of these reactive pathways is essential for leveraging this chiral building block to its full potential in the synthesis of complex, high-value molecules.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 3. quora.com [quora.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pscfiles.tamu.edu [pscfiles.tamu.edu]

- 11. researchgate.net [researchgate.net]

- 12. baranlab.org [baranlab.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 22. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 | Benchchem [benchchem.com]

Methodological & Application

Asymmetric Synthesis of (S)-2-(pyridin-2-yl)propan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(pyridin-2-yl)propan-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereoselective synthesis is of significant interest, and various methods have been developed to achieve high enantiomeric purity. This document provides detailed application notes and protocols for three primary strategies for the asymmetric synthesis of this compound: chemoenzymatic reduction of the prochiral ketone, asymmetric transfer hydrogenation using a ruthenium catalyst, and classical resolution of the racemic alcohol. Additionally, a standardized protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is presented.

Introduction

Chiral pyridyl alcohols are important synthons in medicinal chemistry and materials science due to their ability to act as ligands for metal catalysts and their versatile hydroxyl group for further chemical transformations.[1] The enantiomer this compound, in particular, serves as a key intermediate in the synthesis of various biologically active molecules. The stereocenter at the carbinol carbon necessitates the use of asymmetric synthesis to produce the desired enantiomer with high optical purity. The primary precursor for these syntheses is the prochiral ketone, 2-acetylpyridine (also known as 1-(pyridin-2-yl)ethanone).[1][2] This document outlines and compares three effective methods for obtaining the (S)-enantiomer.

Synthetic Strategies Overview

The asymmetric synthesis of this compound can be approached through several distinct routes. The chemoenzymatic approach offers a green and highly selective method, while asymmetric transfer hydrogenation provides a robust and efficient catalytic alternative. For cases where a racemic mixture is readily available, classical resolution offers a straightforward, albeit less atom-economical, path to the enantiopure product.

Caption: Overview of synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data associated with the different synthetic approaches, providing a basis for method selection based on desired yield and enantioselectivity.

| Method | Catalyst/Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Chemoenzymatic Reduction | Saccharomyces cerevisiae | 2-Acetylpyridine | (S) | >95% | High | [3] |

| Chemoenzymatic Reduction | Candida parapsilosis | 2-Acetylpyridine | (S) | 98% | High | [3] |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | 2-Acetylpyridine | (S) | >99% | High | |

| Classical Resolution | L-(+)-Tartaric Acid | Racemic alcohol | (S) | Up to >99% | <50% | [3] |

Experimental Protocols

Protocol 1: Chemoenzymatic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol describes the asymmetric reduction of 2-acetylpyridine to this compound using commercially available baker's yeast.

Materials:

-

2-Acetylpyridine

-

Saccharomyces cerevisiae (active dry baker's yeast)

-

D-Glucose

-

Yeast extract

-

Peptone

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Phosphate buffer (100 mM, pH 7.0)

Equipment:

-

Autoclave

-

Incubator shaker

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Yeast Culture Preparation:

-

Prepare the fermentation medium containing: 20 g/L D-glucose, 5 g/L yeast extract, 5 g/L peptone, 2 g/L K₂HPO₄, and 0.5 g/L MgSO₄·7H₂O in deionized water.

-

Autoclave the medium at 121°C for 20 minutes and allow it to cool to room temperature.

-

Inoculate the sterile medium with 1 g of active dry baker's yeast in a 250 mL Erlenmeyer flask containing 50 mL of medium.

-

Incubate the culture at 30°C with shaking at 180 rpm for 24-48 hours until a dense cell suspension is obtained.

-

-

Biocatalytic Reduction:

-

Harvest the yeast cells by centrifugation at 5000 rpm for 10 minutes.

-

Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a final cell concentration (wet weight) of 100 g/L.

-

In a 100 mL flask, add 20 mL of the yeast cell suspension.

-

Add D-glucose to a final concentration of 5% (w/v) as a cofactor regeneration source.

-

Add 2-acetylpyridine to a final concentration of 10 mM.

-

Incubate the reaction mixture at 30°C with shaking at 180 rpm. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24-48 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, centrifuge the mixture to separate the yeast cells.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-